molecular formula C12H18N2O B14465017 Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- CAS No. 65851-36-7

Benzenamine, N,N-dimethyl-4-(4-morpholinyl)-

Cat. No.: B14465017
CAS No.: 65851-36-7
M. Wt: 206.28 g/mol
InChI Key: SGJAGPMXKAQKEK-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a dimethylamino group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- typically involves the reaction of N,N-dimethylaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Aniline, N,N-dimethyl-: Similar in structure but lacks the morpholine ring.

    Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of a morpholine ring.

    4,4’-Methylenebis(N,N-dimethyl)benzenamine: A bicyclic aromatic amine with different substituents.

Uniqueness

Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- is unique due to the presence of both a dimethylamino group and a morpholine ring

Properties

CAS No.

65851-36-7

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N,N-dimethyl-4-morpholin-4-ylaniline

InChI

InChI=1S/C12H18N2O/c1-13(2)11-3-5-12(6-4-11)14-7-9-15-10-8-14/h3-6H,7-10H2,1-2H3

InChI Key

SGJAGPMXKAQKEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CCOCC2

Origin of Product

United States

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